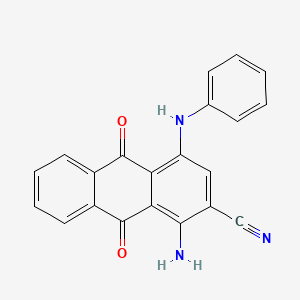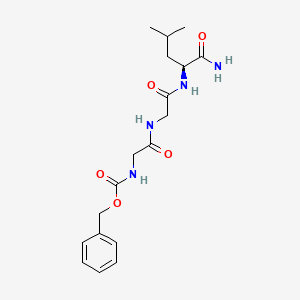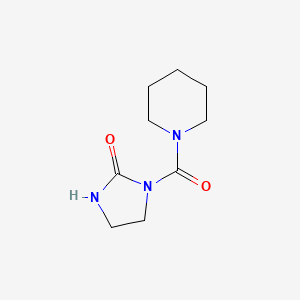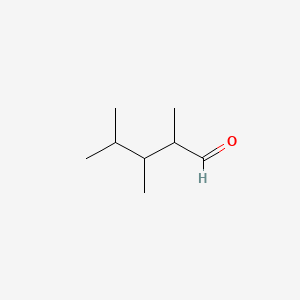![molecular formula C19H20N2O2SSi B13746036 1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 1245645-73-1](/img/structure/B13746036.png)
1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridines This compound is characterized by the presence of a tosyl group, a trimethylsilyl-ethynyl group, and a pyrrolo[2,3-b]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the ethynyl group allows for cyclization reactions, which can lead to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of 1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine depend on the specific reaction pathway. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce polycyclic compounds.
科学的研究の応用
1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with various molecular targets. The presence of the tosyl and trimethylsilyl-ethynyl groups allows it to participate in specific binding interactions and chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to its observed effects .
類似化合物との比較
Similar Compounds
3-((Trimethylsilyl)ethynyl)pyridine: A similar compound with a pyridine core instead of the pyrrolo[2,3-b]pyridine core.
2-((Trimethylsilyl)ethynyl)pyrimidine: Another related compound with a pyrimidine core.
Uniqueness
1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its structural features, which include the tosyl group, trimethylsilyl-ethynyl group, and the pyrrolo[2,3-b]pyridine core.
特性
CAS番号 |
1245645-73-1 |
|---|---|
分子式 |
C19H20N2O2SSi |
分子量 |
368.5 g/mol |
IUPAC名 |
trimethyl-[2-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]ethynyl]silane |
InChI |
InChI=1S/C19H20N2O2SSi/c1-15-7-9-18(10-8-15)24(22,23)21-17(11-13-25(2,3)4)14-16-6-5-12-20-19(16)21/h5-10,12,14H,1-4H3 |
InChIキー |
AEGADKDLTAOGET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)

![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)







